![molecular formula C9H12BrNO2 B3225335 (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol CAS No. 1247740-36-8](/img/structure/B3225335.png)
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol
Overview
Description
“(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1247740-36-8 . It has a molecular weight of 246.1 and its IUPAC name is (5-bromo-2-isopropoxy-3-pyridinyl)methanol . It is in liquid form .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is 1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is a liquid at room temperature . It has a molecular weight of 246.1 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
The compound (5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol, while not directly mentioned, shares structural similarities with compounds involved in various chemical syntheses and reactions. For example, the use of bromoalkoxy compounds in the synthesis of complex molecular structures demonstrates the versatility of bromo- and alkoxy- substituted compounds in organic chemistry. A study detailed the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequences from 4,5,6,7-tetrahydroindole, highlighting the role of bromo- and alkoxy- substituents in facilitating complex chemical transformations (Sobenina et al., 2011). Another research effort described the regio- and stereo-selective bromo(alkoxylation)s of α-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxymethylene) carbonyl compounds, showcasing the precision achievable in chemical synthesis through the use of bromo- and alkoxy- groups (Idris et al., 2000).
Materials Science and Polymer Chemistry
Compounds with bromo- and alkoxy- functional groups find applications in materials science and polymer chemistry, contributing to the development of new materials with desirable properties. For instance, ipso-arylative cross-coupling reactions have utilized bromoalkoxy substrates for the synthesis of poly(3-hexylthiophene), a material of interest in the field of conductive polymers (Shih et al., 2018).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, bromo- and alkoxy- functional groups are frequently employed in the synthesis of biologically active compounds. For example, research into the total synthesis of biologically active, naturally occurring dibromobenzene derivatives has demonstrated the utility of bromoalkoxy precursors in accessing complex natural products with potential therapeutic applications (Akbaba et al., 2010).
Catalysis and Reaction Mechanisms
In the realm of catalysis, bromoalkoxy compounds participate in diverse reaction mechanisms, enabling the synthesis of various chemical entities. Studies on the catalysed condensation of glycerol with aldehydes and ketones to produce cyclic acetals highlight the role of bromo- and alkoxy- groups in facilitating catalytic processes (Deutsch et al., 2007).
Safety and Hazards
The safety information available indicates that “(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol” is potentially hazardous. The GHS pictograms indicate a signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further information .
properties
IUPAC Name |
(5-bromo-2-propan-2-yloxypyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCFQIDHFIGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-propan-2-yloxypyridin-3-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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